molecular formula C16H23NO3 B1601824 Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 99198-80-8

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B1601824
CAS No.: 99198-80-8
M. Wt: 277.36 g/mol
InChI Key: LQEJJAZXQQCBBT-UHFFFAOYSA-N
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Description

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It has a molecular formula of C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol .

Biochemical Analysis

Biochemical Properties

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are crucial for inhibiting platelet aggregation . Additionally, it is involved in the formation of piperidine derivatives and molecular rods, which have applications in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, facilitating the compound’s integration into larger molecular structures.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and related signaling pathways . Furthermore, its involvement in the formation of molecular rods and piperidine derivatives indicates potential effects on cellular structures and functions, possibly altering gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its role as a reactant in the synthesis of P2Y12 antagonists involves binding to specific enzyme sites, leading to the inhibition of platelet aggregation . Additionally, its interactions with piperidine derivatives and molecular rods suggest potential enzyme activation or inhibition, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, particularly in in vitro studies. These effects include alterations in cell signaling pathways and gene expression, which may persist even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, primarily influencing platelet function and related signaling pathways . At higher doses, toxic effects have been reported, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of P2Y12 antagonists involves interactions with enzymes responsible for platelet aggregation . Additionally, its involvement in the formation of piperidine derivatives and molecular rods suggests potential effects on broader metabolic pathways, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its role in the synthesis of P2Y12 antagonists suggests that it may be transported to platelet cells, where it exerts its effects on platelet function and signaling pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, its involvement in the synthesis of P2Y12 antagonists indicates potential localization to platelet cells, where it can interact with enzymes and proteins involved in platelet aggregation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJJAZXQQCBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566621
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99198-80-8
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of methylene chloride (400 ml) and water (40 ml) are added dropwise benzyloxycarbonyl chloride (100 g) and a solution of 3-(4-piperidyl)propanol (84 g) and triethylamine (65 g) in methylene chloride (100 ml) for 45 minutes at room temperature. After addition is completed, stirring is continued for further 1 hour. The methylene chloride layer is separated, washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Vacuum distillation of the oily residue is carried out to remove the low boiling material (50°-60° C./5 mmHg). 3-(1-Benzyloxycarbonyl-4-piperidyl)propanol (110 g) is obtained as a yellow oily residue.
Quantity
100 g
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reactant
Reaction Step One
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84 g
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reactant
Reaction Step Two
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65 g
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reactant
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100 mL
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solvent
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40 mL
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reactant
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400 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred and cooled (ice bath, 10° C.) mixture of 3.4 parts of sodium tetrahydroborate and 188 parts of N,N-dimethylformamide were added dropwise 28 parts of (phenylmethyl) 4-(3-chloro-3-oxopropyl)-1-piperidinecarboxylate (exothermic reaction, the temperature rose to 38° C.). Upon completion addition, the reaction mixture was stirred over weekend at room temperature. The reaction mixture was poured into water and the product was extracted with methylbenzene. The extract was dried, filtered and evaporated, yielding 15.4 parts (61.6%) of (phenylmethyl) 4-(3-hydroxypropyl)-1-piperidinecarboxylate as a residue (int. 35).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
(phenylmethyl) 4-(3-chloro-3-oxopropyl)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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